7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine
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Overview
Description
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both imidazole and pyrimidine rings. The presence of a phenylpiperazine moiety further enhances its pharmacological potential, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form an intermediate, which is then cyclized to yield the imidazo[1,2-a]pyrimidine core. The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., metal-free and aqueous conditions) are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylpiperazine, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the piperazine moiety.
Pyrazolo[1,5-a]pyrimidine: Another fused bicyclic compound with distinct pharmacological properties.
Benzimidazole: Contains an imidazole ring fused to a benzene ring, differing in its chemical and biological activities
Uniqueness: 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. The presence of the phenylpiperazine moiety enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-methyl-2-phenyl-5-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-16-22(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-17-21(25-23(28)24-18)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXRYXKRLMYHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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